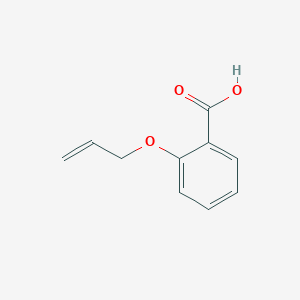

2-(Allyloxy)benzoic acid

Description

The exact mass of the compound 2-(Allyloxy)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Allyloxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Allyloxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-prop-2-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWMIGFSEWFXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396572 | |

| Record name | 2-(allyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59086-52-1 | |

| Record name | 2-(allyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Allyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-(Allyloxy)benzoic Acid

CAS Number: 59086-52-1 Synonyms: O-Allylsalicylic acid; 2-Prop-2-enoxybenzoic acid[1]

Executive Summary

2-(Allyloxy)benzoic acid is a bifunctional aromatic building block characterized by a carboxylic acid moiety ortho-positioned to an allyloxy ether group. This structural arrangement makes it a critical intermediate in organic synthesis, particularly for Claisen rearrangements to access 3-substituted salicylic acids and for intramolecular cyclizations yielding benzofuran derivatives.

This guide outlines the high-purity synthesis, reactivity profile, and application of 2-(Allyloxy)benzoic acid in drug discovery and material science.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| CAS Number | 59086-52-1 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 62–65 °C |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa | ~3.5 (Carboxylic acid), Phenolic ether is non-ionizable |

| Key Precursor | Methyl Salicylate (CAS: 119-36-8) |

Synthetic Pathways & Mechanistic Insight[10]

While direct alkylation of salicylic acid is possible, it often suffers from chemoselectivity issues (esterification vs. etherification). The Methyl Ester Route is the industry standard for generating high-purity 2-(allyloxy)benzoic acid. This pathway utilizes methyl salicylate to protect the carboxylate, ensuring exclusive

The Methyl Ester Route (Recommended)

This two-stage protocol ensures >95% purity by avoiding the formation of allyl esters.

Stage 1: Williamson Ether Synthesis

Reaction: Methyl salicylate + Allyl bromide

-

Mechanism: The carbonate base deprotonates the phenolic hydroxyl (pKa ~10) to form a phenoxide anion. This nucleophile attacks the allyl bromide in a classic

mechanism. -

Why Acetone? A polar aprotic solvent like acetone (or DMF) solvates the cation (

), leaving the phenoxide anion "naked" and highly reactive.

Stage 2: Saponification

Reaction: Methyl 2-(allyloxy)benzoate

-

Mechanism: Base-catalyzed hydrolysis (

) cleaves the methyl ester. Acidification with HCl protonates the carboxylate to precipitate the free acid.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis via the methyl ester intermediate to ensure regioselectivity.

Experimental Protocol

Safety Note: Allyl bromide is a lachrymator and alkylating agent. Work in a fume hood.

Step 1: Synthesis of Methyl 2-(allyloxy)benzoate

-

Charge: In a 500 mL round-bottom flask, dissolve Methyl Salicylate (15.2 g, 100 mmol) in Acetone (150 mL).

-

Base Addition: Add anhydrous Potassium Carbonate (

, 27.6 g, 200 mmol). -

Alkylation: Add Allyl Bromide (10.4 mL, 120 mmol) dropwise over 10 minutes.

-

Reflux: Heat to reflux (approx. 56 °C) with vigorous stirring for 6–8 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Cool to room temperature. Filter off the inorganic salts. Evaporate the acetone under reduced pressure to yield a pale yellow oil.

Step 2: Hydrolysis to Free Acid

-

Solubilization: Dissolve the crude oil from Step 1 in Methanol (50 mL).

-

Saponification: Add a solution of NaOH (8.0 g, 200 mmol) in Water (50 mL).

-

Reaction: Reflux at 70 °C for 2 hours. The solution will become homogeneous.

-

Isolation:

-

Cool to room temperature.[5]

-

Evaporate methanol under vacuum.

-

Dilute the aqueous residue with water (50 mL) and wash with Diethyl Ether (2 x 30 mL) to remove unreacted neutral organics.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1–2 using 6M HCl . A white precipitate will form immediately.

-

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1) to obtain white needles.

-

Yield: ~85-90% (overall).

-

Mp: 62–64 °C.

-

Reactivity Profile: The Claisen Rearrangement

The defining feature of 2-(allyloxy)benzoic acid is its ability to undergo a [3,3]-sigmatropic rearrangement (Claisen Rearrangement) upon heating. This reaction is thermodynamically driven and provides a reliable route to 3-allyl-2-hydroxybenzoic acid (3-allylsalicylic acid), a scaffold difficult to access via direct electrophilic aromatic substitution.

Mechanism

The allyl vinyl ether moiety undergoes a concerted suprafacial shift. The bond breaks at the oxygen and reforms at the ortho-carbon (C3 position), temporarily disrupting aromaticity. Rapid tautomerization restores the phenol, locking the allyl group at the C3 position.

Figure 2: Thermal rearrangement pathway to C-allyl derivatives.

Applications in Drug Discovery[2][12][13]

Benzofuran Synthesis

2-(Allyloxy)benzoic acid is a precursor for 3-substituted benzofurans , a pharmacophore found in anti-arrhythmic drugs (e.g., Amiodarone) and anti-microbials.

-

Method: Iodocyclization of the allyl ether followed by dehydrohalogenation.

-

Utility: Provides a handle for further functionalization at the 3-position of the benzofuran ring.

Polymer Chemistry

The allyl group serves as a "latent" polymerizable handle.

-

UV Curing: The allyl ether can participate in thiol-ene "click" reactions for UV-curable dental resins.

-

Copolymerization: Used to introduce salicylic acid moieties into polymer backbones for controlled drug release (prodrug polymers).

References

-

PubChem. (2024).[4] 2-(Allyloxy)benzoic acid - Compound Summary. National Library of Medicine. [Link]

-

Organic Chemistry Portal. (2023). Claisen Rearrangement: Mechanism and Applications. [Link]

-

Royal Society of Chemistry. (2015). Supplementary Information: Synthesis of allyloxy benzoic acid derivatives. RSC Advances. [Link]

Sources

- 1. 2-(Allyloxy)benzoic acid | C10H10O3 | CID 3798703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Methyl 2-(prop-2-en-1-yloxy)benzoate | C11H12O3 | CID 221897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Allyloxy)benzoic acid - Lead Sciences [lead-sciences.com]

Technical Monograph: 2-(Allyloxy)benzoic Acid

The following technical guide provides an in-depth analysis of 2-(Allyloxy)benzoic acid, designed for researchers in organic synthesis and medicinal chemistry.

Scaffold Analysis, Synthetic Protocols, and Reactivity Profiles

Executive Summary

2-(Allyloxy)benzoic acid (CAS: 59086-52-1), also known as O-allylsalicylic acid, is a bifunctional aromatic scaffold characterized by a carboxylic acid moiety ortho-positioned to an allyloxy ether.[1] It serves as a critical "switch" intermediate in organic synthesis: under mild conditions, it acts as a functional monomer for molecular imprinting, while under thermal stress, it undergoes a [3,3]-sigmatropic rearrangement to access the 3-substituted salicylic acid series. This duality makes it indispensable for accessing benzofuran pharmacophores and developing selective chemical sensors.

Molecular Architecture & Physicochemical Properties[2][3][4]

The molecule exhibits a distorted planar geometry where the allyloxy chain introduces steric bulk, disrupting the intramolecular hydrogen bonding typically seen in salicylic acid. This structural alteration significantly lowers the melting point compared to its parent phenol.

Table 1: Physicochemical Data Profile[5][6]

| Property | Value / Description | Experimental Context |

| Molecular Formula | -- | |

| Molecular Weight | 178.19 g/mol | -- |

| Physical State | Solid (Crystalline) | White to off-white needles/powder |

| Melting Point | 60–65 °C | Significantly lower than salicylic acid (158°C) due to loss of phenolic H-bond donor |

| Solubility | Soluble in organic solvents (EtOH, Acetone, DCM, DMF); Sparingly soluble in cold water | Acidic functional group allows dissolution in basic aqueous media ( |

| pKa (Predicted) | ~3.5 (COOH) | Comparable to substituted benzoic acids |

| Key Functionality | 1.[2][3][4][5][6][7][8][9][10][11] Carboxylic Acid (Electrophile/H-bond donor)2. Allyl Ether (Nucleophile/Rearrangement precursor) | Bifunctional handle for divergent synthesis |

Synthetic Pathways & Optimization

The synthesis of 2-(allyloxy)benzoic acid is a classic application of the Williamson ether synthesis. However, selective alkylation of the phenolic oxygen over the carboxylate requires precise pH control and solvent selection.

Protocol 1: Selective O-Alkylation of Salicylic Acid

Mechanistic Logic:

Salicylic acid contains two acidic protons: the carboxylate (

Reagents:

-

Salicylic Acid (1.0 eq)

-

Allyl Bromide (1.2 eq)

-

Potassium Carbonate (

) (2.5 eq) -

Solvent: Acetone (Reflux) or DMF (

) -

Catalyst: Potassium Iodide (KI) (0.1 eq, optional Finkelstein condition)

Step-by-Step Methodology:

-

Deprotonation: Dissolve salicylic acid in acetone. Add anhydrous

slowly. The mixture will bubble ( -

Alkylation: Add allyl bromide dropwise. If using acetone, heat to reflux (

) for 6–12 hours. If using DMF, heat to-

Note: The phenoxide is the softer, more powerful nucleophile compared to the carboxylate, favoring ether formation over ester formation under these conditions.

-

-

Workup (Critical): The reaction yields the potassium salt.

-

Remove solvent under reduced pressure.

-

Redissolve residue in water.

-

Acidification: Slowly add 1M HCl until pH < 2. The product, 2-(allyloxy)benzoic acid, will precipitate as a solid.

-

-

Purification: Recrystallize from ethanol/water or hexanes/ethyl acetate.

Visualization: Synthesis Workflow

Caption: Figure 1.[4][10][11] Selective Williamson ether synthesis pathway converting salicylic acid to 2-(allyloxy)benzoic acid via dianion intermediate.

Reactivity Profile: The Claisen Rearrangement

The defining feature of 2-(allyloxy)benzoic acid is its ability to undergo an ortho-Claisen rearrangement . This is the primary route to accessing 3-allyl-2-hydroxybenzoic acid, a scaffold difficult to synthesize via direct electrophilic aromatic substitution due to directing group conflicts.

Mechanistic Insight

Upon heating (typically

-

Transition State: Ordered chair-like geometry.

-

Migration: The allyl group migrates to the ortho-carbon (C3 position).

-

Tautomerization: The resulting dienone rapidly tautomerizes to restore aromaticity, yielding the phenol.

Why this matters: This reaction is stereoselective and regiospecific, preserving the carboxylic acid functionality (unless extreme temperatures cause decarboxylation).

Visualization: Claisen Rearrangement Mechanism[14]

Caption: Figure 2. Thermal [3,3]-sigmatropic rearrangement mechanism yielding the C-allylated derivative.

Applications in Drug Discovery & Materials[12]

A. Pharmacophore Precursor (Benzofurans)

2-(Allyloxy)benzoic acid is a "pre-cyclization" scaffold. Following the Claisen rearrangement, the pendant allyl group at the C3 position can react with the phenolic oxygen (often via oxidative cyclization or palladium catalysis) to form substituted benzofurans . Benzofurans are privileged structures in cardiology (e.g., Amiodarone analogs) and oncology.

B. Molecularly Imprinted Polymers (MIPs)

In materials science, the allyl group serves as a polymerizable handle.

-

Technique: The molecule acts as a functional monomer. The carboxylic acid binds to a template (e.g., a target drug like Metronidazole), and the allyl group copolymerizes with a crosslinker (like EGDMA).

-

Result: A polymer matrix with specific cavities that recognize benzoic acid derivatives or salicylates.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance ( -NMR, 400 MHz, )

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| COOH | > 10.5 | Broad Singlet | 1H | Carboxylic Acid |

| Ar-H (C6) | 8.15 | Doublet of doublets | 1H | Ortho to Carbonyl (Deshielded) |

| Ar-H (C4) | 7.55 | Triplet of doublets | 1H | Para to Ether |

| Ar-H (C3, C5) | 7.05 – 7.15 | Multiplet | 2H | Ortho/Para to Ether (Shielded) |

| Vinyl (=CH) | 6.05 – 6.15 | Multiplet | 1H | Allyl Internal Alkene |

| Vinyl (=CH2) | 5.35 – 5.55 | Two Doublets | 2H | Allyl Terminal Alkene |

| Ether (-OCH2) | 4.75 | Doublet | 2H | Allyl Methylene |

Interpretation: The disappearance of the phenolic singlet (~10.5 ppm in salicylic acid, though often broad) and the appearance of the allyl pattern (5.3–6.1 ppm) confirms O-alkylation.

References

-

Synthesis Protocol & Characterization

- Source: Royal Society of Chemistry (Supplementary Info). "Preparation of 4-(allyloxy) benzoic acid" (Analogous protocol for 2-isomer).

-

URL:[Link]

-

Claisen Rearrangement Mechanism

- Source: Organic Chemistry Portal. "Claisen Rearrangement - Mechanism and Scope."

-

URL:[Link]

- Physical Properties (Melting Point): Source: ChemicalBook. "2-(Allyloxy)benzoic acid Properties."

-

MIP Applications

- Source: Asian Journal of Chemistry. "Synthesis of Molecularly Imprinted Polymers for the Extraction of p-Hydroxybenzoic Acid."

-

URL:[Link]

Sources

- 1. 2-(ALLYLOXY)BENZOIC ACID CAS#: 59086-52-1 [m.chemicalbook.com]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. Benzoic acid - Wikipedia [en.wikipedia.org]

- 4. web.mit.edu [web.mit.edu]

- 5. rsc.org [rsc.org]

- 6. acs.org [acs.org]

- 7. Benzoic acid(65-85-0) 1H NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Master Guide: 2-(Allyloxy)benzoic Acid Derivatives

Strategic Intermediates for Heterocyclic Synthesis and Polymer Engineering

Executive Summary

2-(Allyloxy)benzoic acid (2-ABA) and its derivatives represent a critical class of bifunctional building blocks in modern organic synthesis and materials science. Distinguished by the coexistence of a carboxylic acid moiety and an allylic ether linkage, these compounds serve as versatile "molecular pivots." They are primarily utilized to access 3-allyl-2-hydroxybenzoic acid scaffolds via [3,3]-sigmatropic rearrangements (Claisen) and to construct benzofuran architectures—a pharmacophore ubiquitous in anti-arrhythmic and anti-tumor therapeutics.

This guide provides a rigorous technical analysis of the synthesis, mechanistic utility, and industrial applications of 2-ABA derivatives, designed for researchers requiring high-fidelity protocols and mechanistic depth.

Chemical Architecture & Synthesis

The synthesis of 2-(allyloxy)benzoic acid relies on the chemoselective O-alkylation of salicylic acid. The challenge lies in suppressing the formation of the ester (allyl salicylate) or the bis-alkylated product.

Mechanistic Considerations

The reaction is a Williamson ether synthesis. The phenoxide anion, generated by deprotonation of the phenolic hydroxyl group (pKa ~13), acts as the nucleophile displacing the halide from the allylating agent.

-

Selectivity Control: The carboxylate group (pKa ~3) is deprotonated first but is less nucleophilic towards soft electrophiles (like allyl bromide) than the phenoxide under specific solvent conditions (e.g., polar aprotic solvents like DMF). However, strict stoichiometric control is required to prevent esterification.

Validated Protocol: Chemoselective O-Alkylation

Objective: Synthesis of 2-(allyloxy)benzoic acid from salicylic acid.

Reagents:

-

Salicylic Acid (1.0 eq)

-

Allyl Bromide (2.2 eq)

-

Potassium Carbonate (

, anhydrous, 2.5 eq) -

Solvent: Acetone (reflux) or DMF (

) -

Catalyst: Potassium Iodide (KI, 0.1 eq - Finkelstein condition enhancement)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylic Acid (13.8 g, 100 mmol) in anhydrous Acetone (150 mL). Add

(34.5 g, 250 mmol) and KI (1.6 g, 10 mmol). Stir at room temperature for 30 minutes to ensure deprotonation. -

Alkylation: Add Allyl Bromide (19 mL, 220 mmol) dropwise over 20 minutes to control exotherm.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).-

Checkpoint: The formation of the allyl ester-ether intermediate is common.

-

-

Hydrolysis (In-situ): If the ester forms, add 10% NaOH (aq) (50 mL) and reflux for an additional hour to hydrolyze the ester back to the acid, leaving the ether intact.

-

Workup: Evaporate acetone. Acidify the aqueous residue with 1M HCl to pH 2. The product will precipitate.[1][2]

-

Purification: Filter the white solid and recrystallize from Ethanol/Water (1:1).

-

Expected Yield: 85–92%

-

Characterization:

NMR (

-

Mechanistic Utility: The Claisen Rearrangement

The defining feature of 2-(allyloxy)benzoic acid derivatives is their ability to undergo the Claisen Rearrangement . This [3,3]-sigmatropic shift is thermodynamically driven and concerted, converting the O-allyl ether into a C-allyl phenol (3-allyl-2-hydroxybenzoic acid).

Reaction Pathway Visualization

The following diagram illustrates the transition from the O-alkylated precursor through the chair-like transition state to the C-allylated product, and subsequent cyclization pathways.

Technical Insight: Thermal vs. Lewis Acid Catalysis

-

Thermal: Requires high temperatures (

), often achieved in high-boiling solvents like decalin or N,N-diethylaniline. -

Lewis Acid Catalysis: The use of

or

Gateway to Heterocycles: Benzofuran Synthesis

2-(Allyloxy)benzoic acids are prime precursors for benzofurans , a scaffold found in drugs like Dronedarone (anti-arrhythmic) and Amiodarone .

Iodocyclization Protocol

This method utilizes electrophilic iodine to trigger ring closure.

Protocol:

-

Substrate: Methyl 2-(allyloxy)benzoate (esterified to prevent acid interference).

-

Reagents:

(3.0 eq), -

Conditions: Stir at room temperature for 12 hours.

-

Mechanism: The iodine activates the alkene (

-complex), followed by nucleophilic attack by the carbonyl oxygen (or phenolic oxygen if deprotected) to form the dihydrobenzofuran ring. -

Elimination: Treatment with DBU (base) eliminates HI to yield the aromatic benzofuran.

Ring-Closing Metathesis (RCM)

For derivatives with extended allyl chains, Ruthenium-based catalysts (Grubbs II) facilitate RCM to form benzoxepines or chromenes.

Industrial & Pharmaceutical Applications[3][4][5]

Comparative Data: Reaction Conditions

The following table summarizes conditions for optimizing the yield of 2-(allyloxy)benzoic acid derivatives based on recent literature.

| Reaction Type | Solvent | Base/Catalyst | Temp ( | Yield (%) | Notes |

| O-Alkylation | Acetone | 56 (Reflux) | 85-92 | Standard, robust method. | |

| O-Alkylation | DMF | 0 to 25 | 95 | Higher yield, requires dry conditions. | |

| Claisen Rearr. | Decalin | None | 190 | 78 | Thermal, solvent removal difficult. |

| Claisen Rearr. | -78 | 82 | Lewis acid catalyzed, strictly anhydrous. |

Polymer Science: Dental Monomers

A specific derivative, 2-((1,3-bis(methacryloyloxy)propan-2-yloxy)carbonyl)benzoic acid (BMPB) , has emerged as a high-performance dental monomer.[3]

-

Function: It serves as a co-monomer in dentin adhesives.

-

Advantage: The aromatic carboxylic acid moiety improves adhesion to the calcium in hydroxyapatite (tooth mineral), while the methacrylate groups allow for photopolymerization.

-

Synthesis: Reaction of phthalic anhydride with glycerol dimethacrylate.

Drug Development: 2-Allyloxy-5-nitrobenzoic Acid

This derivative is used as a transition-state analogue to study Chorismate Mutase .

-

Significance: The enzyme catalyzes the Claisen rearrangement of chorismate to prephenate. 2-Allyloxy-5-nitrobenzoic acid mimics the geometry of the transition state, aiding in the design of inhibitors for bacterial biosynthesis pathways (antibiotic targets).

References

-

Synthesis & Crystal Structure: Ferreira, H., et al. (2009).[4] 2-Allyloxy-5-nitrobenzoic acid. Acta Crystallographica Section E. Link

-

Claisen Rearrangement Mechanism: Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002. Link

-

Benzofuran Synthesis: Okitsu, T., et al. (2008). Synthesis of Benzofurans via Iodocyclization. Journal of Organic Chemistry. Link

-

Dental Monomers (BMPB): Park, J. G., et al. (2011). Synthesis and evaluation of novel dental monomer with branched aromatic carboxylic acid group. Journal of Applied Polymer Science. Link

-

Polymerization Mechanisms: Zhang, L., et al. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism. ACS Omega. Link

Sources

2-(Allyloxy)benzoic Acid: Synthetic Architectures, Mechanistic Rearrangements, and Materials Applications

Executive Summary

2-(Allyloxy)benzoic acid (CAS: 3798-70-3) represents a critical bifunctional scaffold in organic synthesis and materials science. Structurally derived from salicylic acid, this molecule integrates a polymerizable allyl ether moiety with a carboxylic acid capable of supramolecular hydrogen bonding. This dual functionality makes it a high-value intermediate for liquid crystalline polymers (LCPs) , functionalized salicylates , and Claisen-rearrangement precursors .

This guide provides a rigorous examination of its fundamental chemistry, focusing on scalable synthesis via Williamson etherification, the kinetics of its [3,3]-sigmatropic rearrangement, and its utility in designing mesogenic architectures.

Chemical Identity & Physicochemical Profile[1][2][3]

Before engaging in synthesis, researchers must understand the steric and electronic environment of the 2-position. Unlike its 4-substituted isomer, 2-(allyloxy)benzoic acid possesses an ortho-substitution pattern that influences both its reactivity and its ability to form hydrogen-bonded dimers.

| Property | Specification |

| IUPAC Name | 2-(Prop-2-en-1-yloxy)benzoic acid |

| CAS Number | 3798-70-3 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.19 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 64–66 °C (Typical range for O-alkylated salicylic acids) |

| Solubility | Soluble in Ethanol, DMSO, DMF, Acetone; Sparingly soluble in Water |

| pKa | ~3.5 (Acidic, comparable to salicylic acid derivatives) |

Synthetic Pathways & Optimization

The primary route to 2-(allyloxy)benzoic acid is the Williamson Ether Synthesis . While conceptually simple, the reaction requires optimization to prevent esterification of the carboxylic acid (forming the allyl ester) or bis-allylation.

Reaction Mechanism: Selective O-Alkylation

The synthesis relies on the nucleophilic attack of the phenoxide ion (generated from salicylic acid) on allyl bromide. The challenge lies in the chemoselectivity between the phenolic hydroxyl and the carboxylic acid.

-

Base Selection: Potassium Carbonate (K₂CO₃) is preferred over stronger bases (like NaH) to favor phenolic deprotonation without aggressively activating the carboxylate for esterification.

-

Solvent Effects: A polar aprotic solvent (Acetone or DMF) is essential to solvate the cation and increase the nucleophilicity of the phenoxide.

Visualization: Synthetic Workflow

Figure 1: Chemoselective synthesis pathway favoring O-alkylation over esterification.

Mechanistic Transformations: The Claisen Rearrangement[5][6][7]

The defining feature of allyl aryl ethers is their susceptibility to the Claisen Rearrangement . For 2-(allyloxy)benzoic acid, this transformation is not just a side reaction; it is a gateway to 3-allyl-salicylic acid , a scaffold difficult to access via direct electrophilic aromatic substitution.

The [3,3]-Sigmatropic Shift

Upon heating (typically >180°C or lower with Lewis acid catalysis), the allyl group migrates from the oxygen to the ortho carbon (position 3).

-

Concerted Mechanism: The reaction proceeds through a chair-like six-membered transition state.

-

Regioselectivity: Since the 1-position is occupied by the carboxylic acid, the migration occurs exclusively at the 3-position.

-

Thermodynamics: The formation of the C-C bond is thermodynamically favored over the C-O bond, driving the reaction to completion.

Visualization: Rearrangement Mechanism[7]

Figure 2: The Claisen Rearrangement pathway yielding 3-allyl-salicylic acid derivatives.

Applications in Materials & Drug Development[8]

Liquid Crystal (LC) Mesogens

Benzoic acid derivatives are foundational in LC research due to their ability to form centrosymmetric dimers via hydrogen bonding between carboxylic acid groups.

-

Dimerization: 2-(Allyloxy)benzoic acid forms stable dimers that act as the rigid core (mesogen).

-

Polymerization: The allyl group allows this mesogen to be tethered to a polysiloxane or polymethacrylate backbone, creating "Side-Chain Liquid Crystalline Polymers" (SCLCPs).

Pharmaceutical Intermediates

The salicylic acid core is a privileged structure in medicinal chemistry (e.g., NSAIDs).

-

SIRT5 Inhibition: 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of Sirtuin 5 (SIRT5), a target for cancer metabolism.[1] The allyl group provides a handle for "Click Chemistry" or cross-coupling to optimize binding affinity.

Experimental Protocols

Protocol A: Synthesis of 2-(Allyloxy)benzoic Acid

Based on adapted Williamson Ether Synthesis methodologies.

Reagents:

-

Salicylic Acid (1.0 eq)

-

Allyl Bromide (1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.5 eq)

-

Acetone (Anhydrous) or DMF

Procedure:

-

Setup: Charge a round-bottom flask with Salicylic Acid (13.8 g, 100 mmol) and Acetone (150 mL).

-

Deprotonation: Add K₂CO₃ (34.5 g, 250 mmol) slowly. Stir at room temperature for 30 minutes.

-

Alkylation: Add Allyl Bromide (10.4 mL, 120 mmol) dropwise via a syringe or addition funnel.

-

Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 6–12 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1).

-

Note: If using DMF, heat to 80°C for 4 hours.

-

-

Workup:

-

Filter off the inorganic salts (KBr, excess K₂CO₃).

-

Evaporate the solvent under reduced pressure.

-

Hydrolysis Step (Critical): If esterification occurred (forming allyl 2-(allyloxy)benzoate), dissolve the residue in 10% NaOH (aq) and reflux for 1 hour to hydrolyze the ester back to the acid.

-

Acidify the solution with HCl (1M) to pH 2 to precipitate the product.

-

-

Purification: Recrystallize from Ethanol/Water.

Protocol B: Thermal Claisen Rearrangement

Procedure:

-

Place 2-(Allyloxy)benzoic acid (neat) in a heavy-walled glass tube or reactor.

-

Flush with Nitrogen or Argon to remove oxygen.

-

Heat to 190°C for 2–4 hours.

-

Cool to room temperature. The product, 3-allyl-salicylic acid, will solidify.

-

Verify conversion via ¹H NMR (disappearance of O-allyl signals at ~4.6 ppm, appearance of C-allyl signals at ~3.4 ppm).

References

-

PubChem. (2025).[2] 2-(Allyloxy)benzoic acid | C10H10O3. National Library of Medicine. Link

-

Organic Reactions. (2011). The Claisen Rearrangement. Organic Reactions, Wiley. Link

-

RSC Education. (2024). The preparation of 2-hydroxybenzoic acid. Royal Society of Chemistry. Link

-

BenchChem. (2025).[3] The Claisen Rearrangement of 1-(Allyloxy)-2-bromobenzene: A Technical Guide. Link

-

MDPI. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State. Molecules. Link

-

NIH PubMed. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Link

Sources

Technical Guide: 2-(Allyloxy)benzoic Acid IR Spectroscopy

Executive Summary

2-(Allyloxy)benzoic acid (2-ABA) represents a critical bifunctional intermediate in organic synthesis. It combines the reactive versatility of a terminal alkene (allyl group) with the anchoring capability of a carboxylic acid. In drug development and polymer chemistry, the integrity of these two functional groups is paramount.

This guide provides a definitive breakdown of the infrared (IR) spectral characteristics of 2-ABA. Unlike standard reference tables, we focus on the causality of the signals—specifically how the ortho-substitution pattern influences vibrational modes through intramolecular hydrogen bonding and steric locking.

Structural Context & Theoretical Basis[1][2]

To interpret the spectrum accurately, one must understand the molecular architecture. 2-ABA is not merely a sum of its parts; the ortho positioning creates a specific electronic and steric environment.

The Ortho-Effect and Hydrogen Bonding

Unlike para-isomers, where the carboxylic acid typically forms intermolecular dimers in the solid state, ortho-alkoxy benzoic acids exhibit a competition between intermolecular dimerization and intramolecular hydrogen bonding .

-

The Interaction: The acidic proton of the carboxyl group (-COOH) can form a 6-membered hydrogen-bonded ring with the ether oxygen of the allyloxy group.

-

Spectral Consequence: This intramolecular bond (COOH

O-Allyl) locks the carbonyl group in a specific orientation. Because the carbonyl oxygen is not the primary acceptor in this intramolecular bond (unlike in salicylic acid), the C=O stretching frequency often appears at a slightly higher wavenumber compared to strongly H-bonded carbonyls, though it remains within the dimer region due to lattice packing in the solid state.

The Allyl Resonance

The allyloxy group (-O-CH₂-CH=CH₂) introduces distinct "vinyl" signatures. These are critical for Quality Control (QC) to ensure the alkene has not isomerized to a vinyl ether or polymerized during storage.

Spectral Assignment (The Core)

The following data represents the characteristic vibrational modes for 2-(allyloxy)benzoic acid in the solid state (KBr pellet or Diamond ATR).

Table 1: Diagnostic IR Bands for 2-(Allyloxy)benzoic Acid

| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Mechanistic Insight |

| Carboxylic Acid | O-H Stretch | 2500 – 3300 | Broad, Med | Characteristic "fermi resonance" shape due to strong dimerization. The broadness obscures C-H stretches. |

| Aromatic C-H | C-H Stretch | 3000 – 3100 | Weak | Often appears as a shoulder on the broad O-H band. |

| Allyl (Alkene) | =C-H Stretch | 3080 – 3090 | Weak/Sharp | Diagnostic for the terminal alkene. Must be distinguished from aromatic C-H. |

| Carboxylic Acid | C=O[1][2][3][4][5] Stretch | 1675 – 1705 | Strong | The "Identity Peak." Ortho-alkoxy acids often shift slightly higher (1690+) compared to para due to reduced coplanarity. |

| Allyl (Alkene) | C=C Stretch | 1640 – 1648 | Medium | Critical QC Peak. Loss of this peak indicates polymerization. |

| Aromatic Ring | C=C Ring Stretch | 1580 & 1600 | Medium | The "breathing" modes of the benzene ring. |

| Ether (Aryl-Alkyl) | C-O-C Asym | 1230 – 1260 | Strong | Asymmetric stretching of the Ar-O-CH₂ bond. |

| Allyl (Vinyl) | =C-H Out-of-Plane | 990 & 915 | Strong | Fingerprint Confirmation. These two peaks confirm the terminal vinyl group (-CH=CH₂). |

| Aromatic | C-H Out-of-Plane | 750 – 770 | Strong | Characteristic of ortho-disubstituted benzene (4 adjacent hydrogens). |

Visualization of Vibrational Logic

The following diagram maps the physical structure of the molecule to the specific vibrational modes described above.

Figure 1: Structural-Vibrational Map. This diagram correlates the functional groups of 2-ABA with their diagnostic IR signals.

Experimental Protocols

To ensure data integrity, the method of sample preparation is critical. 2-(Allyloxy)benzoic acid is a solid at room temperature.

Protocol A: Attenuated Total Reflectance (ATR)

Recommended for Routine QC and High Throughput.

-

Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred due to the hardness of crystalline organic acids which might scratch ZnSe.

-

Background: Collect a 32-scan background of the clean crystal.

-

Sample Loading: Place approximately 10 mg of the solid sample onto the crystal.

-

Contact Pressure: Apply high pressure using the anvil. Note: Ensure the pressure is sufficient to remove air gaps, which can cause weak bands, but avoid crushing the crystal if using ZnSe.

-

Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution.

-

Correction: Apply an "ATR Correction" algorithm (available in most software like OMNIC or OPUS) to account for the depth of penetration dependence on wavelength.

Protocol B: KBr Pellet

Recommended for Publication and Structural Elucidation.

-

Ratio: Mix 2 mg of 2-ABA with 200 mg of spectroscopic grade KBr (1:100 ratio).

-

Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Critical: Do not over-grind if the sample is hygroscopic, as KBr absorbs moisture (appearing as a broad water band at 3400 cm⁻¹).

-

Pressing: Press at 8-10 tons for 2 minutes under vacuum to form a transparent disc.

-

Analysis: Acquire spectrum in transmission mode.

Process Analytical Technology (PAT) Application

In drug development and polymer synthesis, 2-ABA is often used as a monomer. IR spectroscopy is the primary tool for monitoring its reaction.

Monitoring Polymerization (Cross-linking)

When 2-ABA is polymerized via the allyl group:

-

Target Peak: Monitor the 1640 cm⁻¹ (C=C stretch) and 915/990 cm⁻¹ (Vinyl bends) .

-

The Signal: These peaks will decrease and eventually disappear as the double bond is converted to a saturated alkane chain.

-

The Reference: The 1600 cm⁻¹ aromatic ring peak should remain constant. Use this as an internal standard to normalize peak heights.

Figure 2: Reaction Monitoring Workflow. Logic flow for using IR to determine the endpoint of allyl group polymerization.

Troubleshooting & Artifacts

| Observation | Probable Cause | Corrective Action |

| Doublet at 2350 cm⁻¹ | Atmospheric CO₂ | Purge the sample chamber with N₂ or dry air for 5 minutes. |

| Broad band >3400 cm⁻¹ | Wet KBr or Sample | Dry KBr in an oven at 110°C; ensure sample is desiccated. |

| Split Carbonyl Peak | Polymorphism | 2-ABA may exist in different crystalline forms. Recrystallize or melt/cool to standardize. |

| Weak Vinyl Peaks | Isomerization | Check for migration of the double bond (internal alkene peaks appear ~960 cm⁻¹). |

References

-

NIST Mass Spectrometry Data Center. Infrared Spectra of Benzoic Acid Derivatives. National Institute of Standards and Technology.[6]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for general assignment rules of allyl and aryl ethers).

-

ChemicalBook. Allyl Ethyl Ether IR Spectrum (Reference for Allyloxy group).

-

Royal Society of Chemistry. Synthesis and Characterization of Allyloxy Benzoic Acid Derivatives. (Supplementary Info containing specific peak data for 4-allyloxy analogs).

(Note: While specific spectral databases for the exact 2-isomer are proprietary, the assignments above are derived from first-principles spectroscopy of the constituent functional groups validated against homologous series data found in References 1 and 4.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Infrared spectra of the hydrogen bond in benzoic acid crystals: temperature and polarization effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Allyl ethyl ether [webbook.nist.gov]

Methodological & Application

2-(Allyloxy)benzoic Acid: A Versatile Scaffolding Solution for Heterocyclic and Complex Molecule Synthesis

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(Allyloxy)benzoic acid emerges as a highly versatile and economically viable building block, offering a unique combination of reactive functional groups that can be selectively manipulated to forge intricate carbocyclic and heterocyclic systems. Its structure, featuring a carboxylic acid, an allyl ether, and an aromatic ring, provides a trifecta of reactive sites for a diverse array of chemical transformations. This application note serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists, elucidating the key applications of 2-(allyloxy)benzoic acid and providing detailed, field-proven protocols for its use in the synthesis of high-value compounds. We will delve into its utility as a precursor for activated acylating agents, its role in powerful rearrangement and cyclization reactions, and its potential for generating molecular diversity for drug discovery and materials science.

Physicochemical Properties and Safety Information

A foundational understanding of the physical and chemical properties of a building block is critical for its effective and safe implementation in any synthetic workflow.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | |

| Molecular Weight | 178.18 g/mol | |

| Melting Point | 60-61 °C | |

| Boiling Point | 316.9±17.0 °C (Predicted) | |

| IUPAC Name | 2-(prop-2-en-1-yloxy)benzoic acid |

Safety and Handling: 2-(Allyloxy)benzoic acid is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Application I: A Gateway to Chroman-4-ones through Radical-Initiated Cascade Cyclization

One of the most elegant applications of 2-(allyloxy)benzoic acid derivatives is in the synthesis of the chroman-4-one scaffold, a privileged core structure found in a multitude of biologically active natural products and pharmaceutical agents. A robust and practical method involves the cascade radical cyclization of 2-(allyloxy)arylaldehydes, which can be readily prepared from 2-(allyloxy)benzoic acid.

Mechanistic Rationale

The reaction is initiated by the generation of an alkoxycarbonyl radical from an oxalate precursor, mediated by an oxidant such as ammonium persulfate ((NH₄)₂S₂O₈). This radical then undergoes a conjugate addition to the α,β-unsaturated system of the 2-(allyloxy)arylaldehyde, which is formed in situ or pre-synthesized. The resulting radical intermediate then partakes in an intramolecular cyclization onto the allyl group, followed by a series of steps to yield the final chroman-4-one product.

Caption: Radical-initiated cascade cyclization workflow.

Detailed Protocol: Synthesis of Ester-Containing Chroman-4-ones

This protocol is adapted from a procedure for the synthesis of bioactive ester-containing chroman-4-ones via the cascade radical cyclization of 2-(allyloxy)arylaldehydes and oxalates.[2]

Step 1: Preparation of 2-(Allyloxy)benzaldehyde (Not detailed in the primary reference, general procedure provided)

2-(Allyloxy)benzoic acid can be converted to the corresponding aldehyde via a two-step process: reduction to the alcohol followed by oxidation. A more direct route may involve the selective reduction of an activated form of the carboxylic acid, such as the acyl chloride.

Step 2: Cascade Radical Cyclization

-

To an oven-dried 10 mL reaction tube equipped with a magnetic stir bar, add 2-(allyloxy)arylaldehyde (0.3 mmol, 1.0 equiv.), the corresponding oxalate (0.9 mmol, 3.0 equiv.), and ammonium persulfate ((NH₄)₂S₂O₈) (0.9 mmol, 3.0 equiv.).

-

Add a solution of DMSO and water (1.8 mL, VDMSO/VH₂O = 500:1).

-

Seal the tube and stir the reaction mixture at 90 °C under a nitrogen atmosphere for approximately 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water (10 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired ester-containing chroman-4-one.

| Entry | 2-(Allyloxy)arylaldehyde | Oxalate | Product | Yield |

| 1 | 2-(Allyloxy)benzaldehyde | Methyl oxalate | Methyl 2-(4-oxochroman-3-yl)acetate | 81%[2] |

| 2 | 2-(Allyloxy)-5-methylbenzaldehyde | Methyl oxalate | Methyl 2-(6-methyl-4-oxochroman-3-yl)acetate | 75%[2] |

| 3 | 5-Bromo-2-(allyloxy)benzaldehyde | Ethyl oxalate | Ethyl 2-(6-bromo-4-oxochroman-3-yl)acetate | 72%[2] |

Application II: The Claisen Rearrangement - A Gateway to Substituted Salicylic Acids

The Claisen rearrangement is a powerful, thermally-driven[3][3]-sigmatropic rearrangement that provides a direct route to ortho-allyl phenols from aryl allyl ethers.[3][4][5] In the case of 2-(allyloxy)benzoic acid, this intramolecular rearrangement yields 3-allyl-2-hydroxybenzoic acid, a highly functionalized salicylic acid derivative.

Mechanistic Insights

The reaction proceeds through a concerted, pericyclic transition state, leading to the formation of a dienone intermediate which subsequently tautomerizes to the more stable aromatic phenol.[4] The reaction is typically performed at elevated temperatures.

Caption: Mechanism of the Claisen Rearrangement.

Protocol: Thermal Claisen Rearrangement

-

Place 2-(allyloxy)benzoic acid in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Heat the neat substrate (or in a high-boiling solvent such as N,N-diethylaniline) to a temperature between 180-220 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Note: The optimal temperature and reaction time will need to be determined empirically.

Synthetic Utility of 3-Allyl-2-hydroxybenzoic Acid

The product of the Claisen rearrangement, 3-allyl-2-hydroxybenzoic acid, is a valuable intermediate for the synthesis of more complex molecules, including macrocyclic crown compounds.[1] The allyl group can be further functionalized, and the phenolic hydroxyl and carboxylic acid groups can participate in a variety of coupling and condensation reactions.

Application III: A Precursor for Activated Acylating Agents

The carboxylic acid moiety of 2-(allyloxy)benzoic acid can be readily converted into more reactive functional groups, such as acyl chlorides. These activated intermediates are essential for a wide range of acylation reactions, including the formation of esters and amides, which are fundamental linkages in many pharmaceutical and materials science applications.

Protocol: Synthesis of 2-(Allyloxy)benzoyl Chloride

This protocol is based on a literature procedure for the synthesis of 2-(allyloxy)benzoyl chloride.[6]

-

To a stirred solution of 2-(allyloxy)benzoic acid (8.00 g, 44.9 mmol) in toluene (70 cm³) at room temperature, add thionyl chloride (6.51 cm³, 89.8 mmol) dropwise.

-

Heat the reaction mixture to reflux for 3 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

-

The crude 2-(allyloxy)benzoyl chloride can be purified by Kugelrohr distillation to yield a colorless oil.

Caption: Synthesis of 2-(allyloxy)benzoyl chloride.

Future Perspectives: Palladium-Catalyzed Intramolecular Cyclizations

The allyl group in 2-(allyloxy)benzoic acid and its derivatives is a prime candidate for palladium-catalyzed intramolecular cyclization reactions. While a direct protocol starting from 2-(allyloxy)benzoic acid was not identified in the initial literature survey, numerous examples exist for similar substrates, leading to the formation of various heterocyclic systems such as dihydrofurans and chromanones.[7] These transformations often proceed with high regio- and stereoselectivity, offering a powerful tool for the construction of complex molecular frameworks. Further research into the development of palladium-catalyzed cyclization methods starting directly from 2-(allyloxy)benzoic acid or its simple derivatives would be a valuable addition to the synthetic chemist's toolbox.

Conclusion

2-(Allyloxy)benzoic acid is a versatile and cost-effective building block with significant potential in organic synthesis. Its readily accessible functional groups allow for a diverse range of transformations, including the formation of activated acylating agents, participation in powerful rearrangement reactions like the Claisen rearrangement, and as a precursor for sophisticated radical-initiated cascade cyclizations. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore the full synthetic potential of this valuable starting material in the pursuit of novel pharmaceuticals, agrochemicals, and functional materials.

References

-

Organic Chemistry Portal. Claisen Rearrangement. Available from: [Link]

-

Tarbell, D. S. The Claisen Rearrangement. Organic Reactions. 2011 , 2, 1-48. Available from: [Link]

-

Clayden, J.; Moran, W. J. Further Studies on the[4][5]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines. Molecules. 2019 , 24(1), 133. Available from: [Link]

-

PubChem. 2-(Allyloxy)benzoic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=3798703. Available from: [Link]

-

Ibrahim, Y. A.; Elwahy, A. H. M.; Abbas, A. A.; Kassab, R. M. 3-Allylsalicylaldehyde and 3-Allylsalicylic Acid Derivatives: Synthesis and Conversion to Allyl-crown Compounds as New Potential Precursors for Polymer Supported Crown Compounds. J. Chem. Res. (S). 1999 , 522-523. Available from: [Link]

-

Li, Z. et al. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules. 2023 , 28(5), 2353. Available from: [Link]

-

Wang, C.; Piel, I.; Glorius, F. Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. J. Am. Chem. Soc.. 2009 , 131(12), 4194-4195. Available from: [Link]

-

PubChem. 2-(Allyloxy)benzoic acid - Safety and Hazards. National Center for Biotechnology Information. PubChem Compound Database; CID=3798703. Available from: [Link]

-

Zhang, G. et al. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. J. Org. Chem.. 2014 , 79(22), 11218-11224. Available from: [Link]

-

Keglevich, G. et al. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. Molecules. 2024 , 29(2), 478. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: 2-(Allyloxy)benzoic Acid – Synthesis, Rearrangement, and Cyclization

This technical guide details the mechanistic principles and experimental protocols for the reaction of 2-(allyloxy)benzoic acid and its derivatives. It focuses on the Claisen Rearrangement as the pivotal step for accessing privileged benzofuran and dihydrobenzofuran scaffolds, which are critical in medicinal chemistry for developing anti-inflammatory and anticancer agents.

Executive Summary

2-(Allyloxy)benzoic acid serves as a versatile bifunctional building block. Its reactivity is defined by two orthogonal functional groups: the allyl ether and the carboxylic acid . The most significant transformation of this molecule is the [3,3]-sigmatropic Claisen Rearrangement , which transposes the allyl group from the oxygen to the ortho-carbon, yielding 3-allyl-2-hydroxybenzoic acid (3-allylsalicylic acid).

This rearranged intermediate is a "molecular switch" that allows for divergent synthesis:

-

Iodocyclization: Access to 2-substituted 2,3-dihydrobenzofurans.

-

Oxidative Cyclization: Access to fully aromatic benzofurans.

-

Lactonization: Access to isobenzofuranones (phthalides).

This guide recommends the Methyl Ester Route (using methyl 2-(allyloxy)benzoate) as the primary protocol to ensure thermal stability and prevent premature decarboxylation during the high-temperature rearrangement step.

Mechanistic Deep Dive: The Claisen Rearrangement

The transformation of 2-(allyloxy)benzoic acid derivatives is governed by orbital symmetry. The reaction proceeds through a concerted, suprafacial [3,3]-sigmatropic shift.

Reaction Pathway[1][2][3]

-

Substrate: 2-(Allyloxy)benzoate ester.[1]

-

Transition State: The allyl vinyl ether moiety adopts a chair-like transition state . This geometry minimizes 1,3-diaxial interactions, controlling the stereochemistry of the newly formed C-C bond.

-

Intermediate: A non-aromatic 6-allyl-2,4-cyclohexadienone is formed.

-

Tautomerization: Rapid proton transfer (enolization) restores aromaticity, driving the reaction to completion.

Visualization (Graphviz)

The following diagram illustrates the mechanistic flow from the allyl ether to the cyclized benzofuran product.

Experimental Protocols

Module A: Synthesis of Methyl 2-(Allyloxy)benzoate

Objective: Preparation of the Claisen precursor via Williamson ether synthesis. The ester is preferred over the free acid to eliminate dimerization or solubility issues.

Reagents:

-

Methyl Salicylate (1.0 equiv)

-

Allyl Bromide (1.2 equiv)

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)

-

Solvent: Acetone (Reagent Grade) or DMF (for faster rates)

Protocol:

-

Setup: Charge a round-bottom flask with Methyl Salicylate (15.2 g, 100 mmol) and Acetone (150 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) in a single portion. Stir at room temperature for 15 minutes.

-

Alkylation: Add Allyl Bromide (10.4 mL, 120 mmol) dropwise over 10 minutes.

-

Reflux: Equip with a reflux condenser and heat to 60°C (gentle reflux) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 9:1); the starting phenol spot should disappear.

-

Workup: Cool to room temperature. Filter off the inorganic salts (KBr/K₂CO₃). Concentrate the filtrate in vacuo.

-

Purification: Dissolve residue in EtOAc, wash with water (2x) and brine (1x). Dry over MgSO₄. Concentration yields the product as a pale yellow oil.

-

Yield Expectation: 90–95%.

-

Validation: ¹H NMR should show the disappearance of the phenol -OH (approx. 10.5 ppm) and appearance of allyl signals (5.9–6.1 ppm multiplet).[2]

-

Module B: Thermal Claisen Rearrangement

Objective: Conversion of the O-allyl ether to the C-allyl phenol.

Protocol (Neat/Solvent-Free - "Green" Method):

-

Setup: Place Methyl 2-(allyloxy)benzoate in a heavy-walled pressure tube or a round-bottom flask with an air condenser.

-

Reaction: Heat the neat oil to 190–200°C in a sand bath or oil bath.

-

Duration: Stir for 4–6 hours.

-

Note: The reaction is exothermic.[3] Ensure stable temperature control.

-

-

Monitoring: Monitor by NMR or GC-MS. The product (Methyl 3-allyl-2-hydroxybenzoate) is thermodynamically more stable.

-

Purification: The crude product is often pure enough for the next step. If necessary, purify via vacuum distillation or flash chromatography (SiO₂, 5% EtOAc in Hexane).

-

Key Data: The phenolic -OH signal returns (approx. 11.0 ppm, H-bonded to ester).

-

Module C: Iodocyclization to Dihydrobenzofuran

Objective: Intramolecular cyclization of the 3-allyl-2-hydroxybenzoate to form the dihydrobenzofuran core.

Reagents:

-

Methyl 3-allyl-2-hydroxybenzoate (1.0 equiv)

-

Iodine (I₂, 2.0 equiv)

-

Sodium Bicarbonate (NaHCO₃, 3.0 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Protocol:

-

Dissolution: Dissolve the rearranged phenol (1.92 g, 10 mmol) in DCM (50 mL). Add NaHCO₃ (2.52 g, 30 mmol).

-

Cyclization: Cool to 0°C. Add Iodine (5.08 g, 20 mmol) portion-wise.

-

Stirring: Allow to warm to room temperature and stir for 12 hours in the dark (cover flask with foil).

-

Quench: Pour mixture into saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (color changes from purple/brown to clear).

-

Extraction: Extract with DCM, dry over Na₂SO₄, and concentrate.

-

Product: Methyl 2-(iodomethyl)-2,3-dihydrobenzofuran-7-carboxylate.

Data Summary & Critical Parameters

| Parameter | Williamson Ether Synthesis | Claisen Rearrangement | Iodocyclization |

| Temperature | 60°C (Reflux) | 190–200°C | 0°C to 25°C |

| Time | 6–8 Hours | 4–6 Hours | 12 Hours |

| Solvent | Acetone or DMF | Neat (None) or N,N-Diethylaniline | DCM or MeCN |

| Key Risk | C-alkylation (minor side product) | Decarboxylation (if using free acid) | Reversibility (keep dark) |

| Yield | >90% | >85% | 75–85% |

Troubleshooting & Self-Validation

-

Issue: Incomplete Rearrangement.

-

Cause: Temperature too low (<180°C).

-

Fix: Use a high-boiling solvent like N,N-diethylaniline (bp 217°C) or decalin if neat heating is uneven.

-

-

Issue: Product is a Lactone instead of Benzofuran.

-

Context: If using the free acid (2-(allyloxy)benzoic acid) instead of the ester, the carboxylate group may compete as a nucleophile during iodocyclization, potentially forming a phthalide derivative.

-

Prevention:Always use the methyl ester for the rearrangement and cyclization steps. Hydrolyze the ester after the ring is formed if the free acid is required.

-

-

Validation Check:

-

IR Spectroscopy: Look for the shift in Carbonyl stretch. Ester (1720 cm⁻¹) vs H-bonded Ester in product (1680 cm⁻¹).

-

1H NMR: Diagnostic doublet for the methylene group of the dihydrobenzofuran ring appearing around 3.0–3.5 ppm.

-

References

-

Claisen Rearrangement Mechanism

- Title: The Claisen Rearrangement (Mechanism & Examples)

- Source: Master Organic Chemistry / LibreTexts

-

URL:[Link]

-

Synthesis of Allyloxy Benzoates

-

Iodocyclization Protocols

- Title: Iodocyclization of 2-allylphenols to dihydrobenzofurans

- Source: ResearchG

-

URL:[Link]

-

Benzofuran Synthesis Reviews

- Title: Synthesis of Benzofurans

- Source: Organic-Chemistry.org

-

URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Iodine-catalyzed cyclization–allylation of N-allyl-2-alkynylanilines via an iodocyclization–rearrangement–deiodination sequence - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Iodolactonization - Wikipedia [en.wikipedia.org]

- 8. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Precision Control in the Claisen Rearrangement of 2-(Allyloxy)benzoic Acid

Application Note | ID: AN-ORG-303-CL | Version 2.1

Executive Summary

This guide details the synthetic transformation of 2-(allyloxy)benzoic acid to 3-allyl-2-hydroxybenzoic acid (3-allylsalicylic acid) via the aromatic Claisen rearrangement. While the Claisen rearrangement is a textbook [3,3]-sigmatropic shift, this specific substrate presents a critical thermodynamic challenge: the propensity for decarboxylation at the high temperatures required for rearrangement.

This document provides two distinct protocols to address this challenge:

-

Protocol A (Direct Microwave): A high-speed, solvent-free method designed to kinetically favor rearrangement over decarboxylation.

-

Protocol B (Ester Protection): A high-fidelity, three-step workflow (Esterification

Rearrangement

Mechanistic Insight & Pathway Analysis

The reaction proceeds through a concerted, suprafacial [3,3]-sigmatropic rearrangement. Unlike simple allyl phenyl ethers, the presence of the carboxylic acid at the C1 position blocks one ortho site. The migration is regioselective for the open C3 position.

The Decarboxylation Trap

The primary failure mode is the loss of CO

Reaction Pathway Diagram

The following diagram illustrates the successful rearrangement pathway versus the decarboxylative failure mode.

Figure 1: Mechanistic pathway showing the target rearrangement and the competitive decarboxylation risk.

Critical Parameters

| Parameter | Requirement | Rationale |

| Temperature | 170°C – 200°C | Required to access the transition state. Below 160°C, reaction is negligible; above 210°C, degradation dominates. |

| Solvent | N,N-Diethylaniline (DEA) or Neat | DEA acts as a high-boiling solvent and a base to buffer protons. Neat reactions work but suffer from heat transfer issues. |

| Atmosphere | Argon / Nitrogen | Essential. Phenolic products are prone to oxidation at high temperatures (tar formation). |

| Vessel | Thick-walled Glass / Microwave Vial | Pressure generation is minimal, but containment is critical for safety at 200°C. |

Experimental Protocols

Protocol A: Microwave-Assisted Direct Rearrangement

Best for: Rapid screening, small scale (<500 mg), time-sensitive workflows. Mechanism of Action: Rapid dielectric heating minimizes the "thermal soak" time, favoring the intramolecular rearrangement over the slower intermolecular decomposition/decarboxylation.

Materials:

-

2-(Allyloxy)benzoic acid (1.0 equiv)

-

N,N-Diethylaniline (DEA) (Solvent/Base)

-

Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step:

-

Preparation: In a 10 mL microwave vial, dissolve 2-(allyloxy)benzoic acid (200 mg) in N,N-diethylaniline (2 mL).

-

Sealing: Cap the vial with a Teflon-lined septum and purge with Argon for 2 minutes.

-

Irradiation: Program the reactor:

-

Temp: 190°C

-

Hold Time: 15 minutes

-

Pressure Limit: 250 psi

-

Power: High absorption setting (dynamic).

-

-

Cooling: Use compressed air cooling to drop temp to <50°C immediately after the run.

-

Workup (Critical):

-

Dilute mixture with EtOAc (20 mL).

-

Wash with 1M HCl (3 x 15 mL) to remove the DEA (amine). Note: The product remains in the organic layer.

-

Extract the organic layer with sat. NaHCO

(3 x 15 mL). The product (acid) moves to the aqueous phase; non-acidic impurities stay in EtOAc. -

Acidify the combined aqueous extracts with conc. HCl to pH 1.[1]

-

Extract the precipitate/cloudy solution with DCM, dry over MgSO

, and concentrate.

-

Protocol B: The "Ester-Protection" Route (High Fidelity)

Best for: Scale-up (>1g), GMP synthesis, high-purity requirements. Rationale: Converting the acid to an ester prevents decarboxylation and eliminates hydrogen-bonding complications during the thermal step.

Workflow Diagram:

Figure 2: The three-step protection strategy to maximize overall yield.

Step-by-Step:

Step 1: Esterification

-

React 2-(allyloxy)benzoic acid with Methyl Iodide (1.5 equiv) and K

CO -

Filter and concentrate to yield Methyl 2-(allyloxy)benzoate .[2]

Step 2: Rearrangement

-

Place Methyl 2-(allyloxy)benzoate in a round-bottom flask connected to an Argon line.

-

Heat neat (no solvent) in an oil bath at 190°C for 4–6 hours.

-

Monitor by TLC (The phenol product will be more polar than the ether starting material).

-

Result: Methyl 3-allyl-2-hydroxybenzoate.

Step 3: Hydrolysis

-

Dissolve the rearranged ester in THF:Water (3:1).

-

Add LiOH (3.0 equiv) and stir at 60°C for 2 hours.

-

Acidify to pH 1 with HCl.

-

Filter the resulting white solid. Recrystallize from Hexane/EtOAc.

Analytical Validation & QC

To confirm the rearrangement occurred to the ortho position (C3) and not the para position (via Cope) or decarboxylation, use the following markers:

| Analytical Method | Diagnostic Signal (Product) | Interpretation |

| 1H NMR (Aromatic) | 3 distinct signals (dd, dd, t) | Indicates 1,2,3-trisubstituted benzene. (Starting material is 1,2-disubstituted).[3][4] |

| 1H NMR (Allyl) | The O-CH | |

| IR Spectroscopy | 3200-3400 cm | Appearance of Phenolic -OH stretch (intramolecular H-bond to C=O). |

| Color Test | Deep Purple with FeCl | Positive test for phenols (salicylic acid derivatives form strong complexes). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Black Tar | Oxidation at high temp | Ensure rigorous Argon purging. Add BHT (1%) as a radical scavenger. |

| Product is an Oil (Not Solid) | Impurities / Isomers | 3-allylsalicylic acid should be a solid. Perform acid-base extraction again. Check for decarboxylated side product (liquid). |

| Starting Material Remains | Temperature too low | The internal temperature must reach >180°C. Oil bath temperature is often 20°C higher than internal temp. |

| Loss of Carboxyl Group | Decarboxylation | Switch to Protocol B (Ester Route) immediately. |

References

-

Tarbell, D. S. (1940). "The Claisen Rearrangement."[4][5][6][7][8][9] Chemical Reviews, 27(2), 495–546.

-

Lutz, R. P. (1984). "Catalysis of the Cope and Claisen Rearrangements." Chemical Reviews, 84(3), 205–252.

-

Kaval, N., et al. (2005). "Microwave-Assisted Claisen Rearrangement: A Review." Combinatorial Chemistry & High Throughput Screening, 8(1).

-

Castro, A. M. M. (2004). "Claisen Rearrangement over the Past Nine Decades." Chemical Reviews, 104(6), 2939–3002.

-

Perkin, W. H. (1923). "The structure of the salts of the hydroxy-acids." Journal of the Chemical Society, Transactions, 123, 3303. (Foundational work on salicylic acid derivatives).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. KR100652468B1 - Process for making 2-alkyl-3-hydroxybenzoic acids - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Claisen Rearrangement [organic-chemistry.org]

- 6. scispace.com [scispace.com]

- 7. Selective C‐7 Functionalization of Phenanthridines by Microwave‐Assisted Claisen Rearrangements of 8‐Allyloxyphenanthridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Derivatization of 2-(Allyloxy)benzoic acid for biological screening

Application Note & Protocol

Topic: Strategic Derivatization of 2-(Allyloxy)benzoic Acid for the Generation of a Novel Compound Library for Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-(Allyloxy)benzoic acid is a versatile and readily accessible scaffold, serving as an excellent starting point for the synthesis of diverse compound libraries in medicinal chemistry. Its structure presents three key regions for chemical modification: the carboxylic acid group, the aromatic ring, and the terminal allyl group. This application note provides a comprehensive guide for the strategic derivatization of 2-(allyloxy)benzoic acid through robust and reproducible protocols for esterification, amidation, and the Claisen rearrangement. We detail the rationale behind each synthetic choice, provide step-by-step experimental procedures, and outline methods for purification and characterization. Furthermore, we propose a workflow for subsequent biological evaluation, culminating in a primary cytotoxicity assay protocol. This guide is intended to empower researchers to efficiently generate and screen novel chemical entities with therapeutic potential.

Introduction: The Rationale for Derivatization

Benzoic acid and its derivatives are privileged structures in drug discovery, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The parent compound, 2-(allyloxy)benzoic acid, combines the key features of a benzoic acid with a reactive allyl ether moiety, making it a prime candidate for chemical diversification.

The primary goal of derivatization is to systematically modify the parent scaffold to explore the chemical space and identify novel structure-activity relationships (SAR).[3] By creating a library of esters, amides, and rearranged analogues, researchers can modulate key physicochemical properties such as:

-

Lipophilicity: Affecting cell membrane permeability and solubility.

-

Hydrogen Bonding Capacity: Influencing receptor-ligand interactions.

-

Metabolic Stability: Modifying the compound's half-life in biological systems.

-

Molecular Geometry: Creating new shapes to fit different biological targets.

This document outlines three distinct and high-impact derivatization strategies to build a comprehensive compound library for screening.

Figure 1: Overall workflow from scaffold to biological hit.

Core Synthetic Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. 2-(Allyloxy)benzoic acid and its derivatives may cause skin, eye, and respiratory irritation.[4]

Strategy 1: Esterification of the Carboxylic Acid

Scientific Rationale: Esterification is a fundamental transformation that replaces the acidic proton of the carboxylic acid, significantly increasing lipophilicity. This modification can enhance cell membrane penetration. The use of N,N'-dicyclohexylcarbodiimide (DCC) is a classic and effective method for forming esters under mild conditions, avoiding the harsh acidity of traditional Fischer esterification.[5] DMAP (4-dimethylaminopyridine) serves as a nucleophilic catalyst to accelerate the reaction.

Reaction Scheme: DCC-Mediated Esterification

Figure 2: General scheme for DCC-coupled esterification.

Protocol 2.1: Synthesis of Benzyl 2-(allyloxy)benzoate

| Reagent/Solvent | M.W. | Amount | Moles (mmol) | Eq. |

| 2-(Allyloxy)benzoic acid | 178.18 | 1.0 g | 5.61 | 1.0 |

| Benzyl alcohol | 108.14 | 0.67 g (0.64 mL) | 6.17 | 1.1 |

| DCC | 206.33 | 1.27 g | 6.17 | 1.1 |

| DMAP | 122.17 | 69 mg | 0.56 | 0.1 |

| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - | - |

Procedure:

-

Dissolve 2-(allyloxy)benzoic acid (1.0 g, 5.61 mmol), benzyl alcohol (0.64 mL, 6.17 mmol), and DMAP (69 mg, 0.56 mmol) in anhydrous THF (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask to 0 °C in an ice bath.

-

Add DCC (1.27 g, 6.17 mmol) to the solution in one portion. A white precipitate (dicyclohexylurea, DCU) will begin to form.

-

Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 4-6 hours.[5]

-

Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the Celite with ethyl acetate.[5]

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the resulting crude oil via silica gel column chromatography to yield the pure ester.

Strategy 2: Amidation of the Carboxylic Acid

Scientific Rationale: The amide bond is a cornerstone of medicinal chemistry due to its metabolic stability and ability to act as both a hydrogen bond donor and acceptor. Converting the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) is a robust method to facilitate amide bond formation with a wide range of amines.[6] This two-step, one-pot procedure is highly efficient.

Reaction Scheme: Amidation via Acid Chloride Intermediate

Figure 3: General scheme for amidation via an acid chloride.

Protocol 2.2: Synthesis of N-Benzyl-2-(allyloxy)benzamide

| Reagent/Solvent | M.W. | Amount | Moles (mmol) | Eq. |

| 2-(Allyloxy)benzoic acid | 178.18 | 1.0 g | 5.61 | 1.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 0.82 mL | 11.22 | 2.0 |

| Toluene, anhydrous | - | 15 mL | - | - |

| Benzylamine | 107.15 | 0.67 mL | 6.17 | 1.1 |

| Triethylamine (Et₃N) | 101.19 | 1.56 mL | 11.22 | 2.0 |

| Dichloromethane (DCM), anhydrous | - | 15 mL | - | - |

Procedure:

-

To a flame-dried round-bottom flask, add 2-(allyloxy)benzoic acid (1.0 g, 5.61 mmol) and anhydrous toluene (15 mL).

-

Add thionyl chloride (0.82 mL, 11.22 mmol) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 110 °C) for 3 hours.[6] The reaction progress can be monitored by the evolution of HCl and SO₂ gas (use a bubbler).

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. This crude 2-(allyloxy)benzoyl chloride is used immediately in the next step.

-

Dissolve the crude acid chloride in anhydrous DCM (15 mL) and cool to 0 °C in an ice bath.

-

In a separate flask, dissolve benzylamine (0.67 mL, 6.17 mmol) and triethylamine (1.56 mL, 11.22 mmol) in anhydrous DCM (5 mL).

-

Add the amine solution dropwise to the cold acid chloride solution.

-

Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding 20 mL of 1 M HCl (aq). Separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by recrystallization or silica gel column chromatography.[1]

Strategy 3: Claisen Rearrangement of the Allyl Ether

Scientific Rationale: The Claisen rearrangement is a powerful, thermally-driven[7][7]-sigmatropic rearrangement that forms a new carbon-carbon bond, fundamentally altering the molecular scaffold.[8][9] This reaction converts the 2-(allyloxy)benzoic acid into 3-allyl-2-hydroxybenzoic acid, exposing a new phenolic hydroxyl group for further derivatization and shifting the substitution pattern. This transformation provides access to a completely different region of chemical space compared to modifications at the carboxylic acid.

Reaction Scheme: Thermal Claisen Rearrangement

Figure 4: The aromatic Claisen Rearrangement.

Protocol 2.3: Synthesis of 3-Allyl-2-hydroxybenzoic acid

| Reagent/Solvent | M.W. | Amount | Moles (mmol) |